1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
Description
1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a heterocyclic compound featuring a benzo[d]thiazole core substituted with 5,7-dimethyl groups. This moiety is linked via a piperazine ring to a phenyl carbonyl group, terminating in an ethanone (acetyl) group. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions, cyclizations, and coupling strategies, as seen in analogous compounds (e.g., Vilsmeier-Haack cyclization for benzothiazole formation or Cu-catalyzed click chemistry for triazole linkages ).
Properties
IUPAC Name |
1-[4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-12-15(2)20-19(13-14)23-22(28-20)25-10-8-24(9-11-25)21(27)18-6-4-17(5-7-18)16(3)26/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLHGZNBEKVBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities. They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
For instance, some thiazoles exert their activity by blocking calcium channels that inhibit the NDH-2 enzyme, causing dissipation of the membrane potential. Others suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities. For instance, some thiazoles are involved in the suppression of COX enzymes, affecting the arachidonic acid pathway.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could impact the bioavailability of the compound.
Biological Activity
1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. Its structure, which includes a piperazine moiety and a benzo[d]thiazole unit, suggests various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound can be represented by the following structural formula:
Molecular Weight : 398.54 g/mol
CAS Number : 923001-12-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways .
- Anticancer Activity : Preliminary studies indicate that derivatives containing piperazine and benzo[d]thiazole structures exhibit promising anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms.
Antinociceptive Effects
Research has shown that compounds similar to this compound can produce significant antinociceptive effects in animal models. The dual inhibition of sEH and FAAH has been linked to enhanced pain relief without the side effects associated with traditional analgesics .
Antidepressant Properties
Benzothiazole derivatives have been evaluated for their antidepressant-like effects in various behavioral models. In studies involving forced swimming tests, certain analogs exhibited reduced immobility time, suggesting potential antidepressant activity .
Antitumor Activity
The compound's structural features suggest it may possess antitumor activity. Piperazine derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Further studies are necessary to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 5,7-dimethylbenzothiazole core and piperazine-carbonyl-phenyl linkage. Below is a comparison with key analogues:
Key Observations :
- Methoxy or chloro substituents in analogues (e.g., ) may alter electronic properties and binding affinities.
- Linkage Diversity : Piperazine-carbonyl-phenyl linkages (target compound) differ from triazole or thiadiazole linkages in , which introduce additional heterocyclic motifs. Such variations influence conformational flexibility and target interactions.
- Anticancer activity in benzothiazole-triazole hybrids () highlights the role of benzothiazole in targeting proliferative pathways.
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
